molecular formula C7H11Cl2N3O B1524137 2-amino-N-(pyridin-2-yl)acetamide dihydrochloride CAS No. 21050-97-5

2-amino-N-(pyridin-2-yl)acetamide dihydrochloride

Cat. No. B1524137
CAS RN: 21050-97-5
M. Wt: 224.08 g/mol
InChI Key: NOTFFHYXKCNVFK-UHFFFAOYSA-N
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Description

2-Amino-N-(pyridin-2-yl)acetamide dihydrochloride, also known as APAD, is an organic compound that belongs to the class of acyclic amides . It has a molecular formula of C7H11Cl2N3O and a molecular weight of 224.08 g/mol .


Molecular Structure Analysis

The InChI code for 2-amino-N-(pyridin-2-yl)acetamide dihydrochloride is 1S/C7H9N3O.2ClH/c8-5-7(11)10-6-3-1-2-4-9-6;;/h1-4H,5,8H2,(H,9,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of derivatives similar to "2-amino-N-(pyridin-2-yl)acetamide dihydrochloride" is in the field of corrosion inhibition. Research conducted by Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and investigated their corrosion prevention efficiencies. These compounds showed promising results in protecting steel coupons in acidic and mineral oil media, demonstrating their potential as effective corrosion inhibitors in various industrial applications (Yıldırım & Cetin, 2008).

Synthesis of Complex Molecules

Derivatives of "2-amino-N-(pyridin-2-yl)acetamide dihydrochloride" have been utilized in the synthesis of complex molecules. For instance, research by Getlik et al. (2013) described the use of 3-halo-4-aminopyridines, which upon reaction with acyl chlorides and triethylamine, led to the formation of pyridin-4-yl α-substituted acetamide products. This process demonstrates the compound's utility in creating molecules with potential applications in medicinal chemistry and material science (Getlik et al., 2013).

Coordination Chemistry and Ligand Design

The compound and its derivatives have found applications in coordination chemistry, where they act as ligands to form complex metal ions. Al-jeboori, Al-Tawel, and Ahmad (2010) synthesized new tetradentate ligands based on the 2-aminomethanepyridine framework, demonstrating their versatility in forming complexes with various metals. These studies highlight the compound's role in developing materials with potential catalytic, magnetic, and optical properties (Al-jeboori et al., 2010).

Antimicrobial and Antitumor Studies

Compounds synthesized from "2-amino-N-(pyridin-2-yl)acetamide dihydrochloride" have also been evaluated for their antimicrobial and antitumor activities. Studies by Patel and Agravat (2007) and Hamama et al. (2013) have explored the synthesis of novel derivatives and assessed their biological activities, indicating the potential for these compounds to serve as bases for developing new therapeutic agents (Patel & Agravat, 2007; Hamama et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

2-amino-N-pyridin-2-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c8-5-7(11)10-6-3-1-2-4-9-6;;/h1-4H,5,8H2,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTFFHYXKCNVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(pyridin-2-yl)acetamide dihydrochloride

CAS RN

21050-97-5
Record name 2-amino-N-(pyridin-2-yl)acetamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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